molecular formula C11H13N3 B14027874 (R)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile

(R)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile

Cat. No.: B14027874
M. Wt: 187.24 g/mol
InChI Key: NBWLTHCQZHVAJZ-SECBINFHSA-N
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Description

®-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a nicotinonitrile core with a 2-methylpyrrolidin-1-yl substituent, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile typically involves the reaction of nicotinonitrile with 2-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of ®-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride
  • ®-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide

Uniqueness

®-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

6-[(2R)-2-methylpyrrolidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3/c1-9-3-2-6-14(9)11-5-4-10(7-12)8-13-11/h4-5,8-9H,2-3,6H2,1H3/t9-/m1/s1

InChI Key

NBWLTHCQZHVAJZ-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CCCN1C2=NC=C(C=C2)C#N

Canonical SMILES

CC1CCCN1C2=NC=C(C=C2)C#N

Origin of Product

United States

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